1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H17F2N7O2S and its molecular weight is 421.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis in Antipsychotic Research
A study by Raviña et al. (2000) explored conformationally restricted butyrophenones, which are related to the chemical structure . These compounds, including variations like 4-(2-pyridyl)piperazine, showed potential as antipsychotic agents. Their binding affinity for dopamine and serotonin receptors was analyzed, indicating their relevance in neurochemical studies and as potential neuroleptic drugs (Raviña et al., 2000).
Platelet-Activating Factor Antagonists
Carceller et al. (1996) synthesized and studied compounds including 1-acyl-4-piperidyl)methyl variants as potent platelet-activating factor (PAF) antagonists. This research demonstrates the application of such compounds in addressing cardiovascular issues, specifically in controlling platelet aggregation (Carceller et al., 1996).
Antagonists for the Treatment of Migraines
Habernickel (2001) discussed compounds like 1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]-4-[(3-oxo-2-phenyl-piperazin-1-yl)-methyl]-piperidine as potential 5-HT-1D receptor agonists for migraine treatment. The structural similarity to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine indicates its potential in migraine therapy (Habernickel, 2001).
Synthesis and Docking Studies for Medicinal Chemistry
Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, highlighting the importance of these compounds in medicinal chemistry. This research underlines the role of such chemicals in drug design and their potential biological activities (Balaraju, V., Kalyani, S., & Laxminarayana, E., 2019).
Antidiabetic Drug Research
Bindu et al. (2019) studied triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. Their work showcases the use of such compounds in addressing diabetes through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, B., Vijayalakshmi, S., & Manikandan, A., 2019).
Antifungal Azoles
Upadhayaya et al. (2004) synthesized and evaluated antifungal azoles, including piperazine derivatives. These compounds demonstrated significant antifungal activity, highlighting their potential in treating fungal infections (Upadhayaya, R., Sinha, N., Jain, S., Kishore, N., Chandra, R., & Arora, S., 2004).
Eigenschaften
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O2S/c18-15-4-3-13(10-16(15)19)26-17(21-22-23-26)12-24-6-8-25(9-7-24)29(27,28)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBEFHRVBKPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.